molecular formula C12H13N3O2 B5063024 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B5063024
M. Wt: 231.25 g/mol
InChI Key: ZNTJCYLGRRRGHW-UHFFFAOYSA-N
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Description

1-Phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, yielding the desired triazole compound with high efficiency.

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

1-Phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the phenyl ring or the triazole moiety, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles. For example, halogenation can be achieved using halogenating agents like bromine or chlorine, resulting in halogenated derivatives of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its triazole ring provides a versatile scaffold for the development of new chemical entities.

    Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

    Medicine: The compound’s biological activity has led to investigations into its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, enzymes, or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. Additionally, it can act as a receptor modulator by binding to receptor sites and altering their signaling pathways.

Comparison with Similar Compounds

1-Phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

    1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.

    1-Phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a propan-2-yl group, leading to differences in steric and electronic properties.

    1-Phenyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: The ethyl group provides different steric hindrance and electronic effects compared to the propan-2-yl group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-phenyl-5-propan-2-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8(2)11-10(12(16)17)13-14-15(11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTJCYLGRRRGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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